molecular formula C25H21ClN4O3 B3036823 5-chloro-N-[(E)-(dimethylamino)methylidene]-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide CAS No. 400081-33-6

5-chloro-N-[(E)-(dimethylamino)methylidene]-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide

Cat. No.: B3036823
CAS No.: 400081-33-6
M. Wt: 460.9 g/mol
InChI Key: KUNZWPUTWVNESI-UHFFFAOYSA-N
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Description

5-Chloro-N-[(E)-(dimethylamino)methylidene]-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a chloro substituent at position 5, a phenyl group at position 3, a 4-nitrobenzyl moiety at position 1, and an (E)-dimethylamino methylidene group on the carboxamide nitrogen. Its structural complexity arises from the interplay of electron-withdrawing (e.g., nitro, chloro) and electron-donating (e.g., dimethylamino) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

5-chloro-N-(dimethylaminomethylidene)-1-[(4-nitrophenyl)methyl]-3-phenylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3/c1-28(2)16-27-25(31)24-23(18-6-4-3-5-7-18)21-14-19(26)10-13-22(21)29(24)15-17-8-11-20(12-9-17)30(32)33/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNZWPUTWVNESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=C(C2=C(N1CC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[(E)-(dimethylamino)methylidene]-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide is a synthetic compound with significant biological activity, particularly in the realm of cancer research and pharmacology. Its molecular formula is C25H21ClN4O3, and it has garnered attention for its potential as an anticancer agent due to its ability to inhibit specific pathways involved in tumor proliferation.

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. In particular, it has been shown to exhibit significant activity against mutant EGFR/BRAF pathways. The following table summarizes the growth inhibition (GI50) values of related compounds, including this compound:

CompoundCell LineGI50 (nM)Mechanism of Action
This compoundPanc-1 (pancreatic)29EGFR inhibition, halogen bond interaction
ErlotinibPanc-133EGFR inhibitor
Compound 3eMCF-7 (breast)29Similar mechanism as above
Compound 4cA-549 (lung)42Inhibition of proliferation pathways

The compound's most notable feature is its ability to achieve a GI50 value of 29 nM against the Panc-1 cell line, outperforming established drugs like erlotinib. This indicates a strong potential for therapeutic application in treating pancreatic cancer.

The mechanism by which this compound exerts its effects involves several key interactions at the molecular level:

  • EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Binding Interactions : It forms significant interactions with amino acid residues within the active site of EGFR, including:
    • Pi-Pi interactions with Trp531 and Phe583.
    • Halogen bond interactions with Cys532.
    • Ionic and hydrogen bonding with Lys483.

These interactions enhance its binding affinity and specificity towards the target receptor, leading to effective inhibition of cancer cell proliferation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

  • A study published in MDPI reported that derivatives similar to this compound demonstrated potent antiproliferative activity across multiple cancer cell lines, with several compounds achieving GI50 values lower than that of traditional chemotherapeutics .
  • Another investigation focused on the structure-activity relationship (SAR) of indole derivatives, revealing that modifications at specific positions significantly influenced their biological efficacy .

Safety and Toxicity Profile

While the antiproliferative effects are promising, understanding the safety profile is crucial. Preliminary toxicity assessments indicate that most derivatives tested did not exhibit cytotoxicity at concentrations up to 50 µM, suggesting a favorable safety margin for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indole-2-carboxamide derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural and Electronic Effects

  • Nitrobenzyl vs.
  • Imine vs. Amine Linkers: The (E)-dimethylamino methylidene group in the target compound forms a conjugated imine system, which may stabilize the molecule’s planar conformation and alter binding affinity compared to the flexible amine linkers in 11j–11l .

Physicochemical Data Comparison

Property Target Compound Compound 11j Compound 11k Compound 11l
Molecular Weight ~470 (estimated) 411.3 441.2 369.2
Melting Point (°C) Not reported 183–185 163–165 150–152
Yield (%) Not reported 38.5 33.8 42
Key Substituents 4-Nitrobenzyl, phenyl Pentyl, phenethyl Pentyl, hydroxy Ethyl, phenethyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-[(E)-(dimethylamino)methylidene]-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-[(E)-(dimethylamino)methylidene]-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide

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